N-benzyl-N-hexylamine chemical properties and structure
N-benzyl-N-hexylamine chemical properties and structure
An In-depth Technical Guide to N-benzyl-N-hexylamine: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
N-benzyl-N-hexylamine is a secondary amine characterized by the presence of both a benzyl and a hexyl group attached to a central nitrogen atom. This unique structural combination imparts a balance of aromatic and aliphatic properties, rendering it a valuable intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, established synthesis methodologies, and key applications, with a focus on its role in pharmaceutical and chemical research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Structure
N-benzyl-N-hexylamine, systematically named N-benzylhexan-1-amine according to IUPAC nomenclature, is a secondary amine with the chemical formula C₁₃H₂₁N.[1][2] It is also known by synonyms such as N-hexylbenzylamine and benzenemethanamine, N-hexyl-.[1][2] The core structure consists of a nitrogen atom bonded to a flexible, lipophilic hexyl chain and a rigid, aromatic benzyl group.[1] This arrangement is crucial to its reactivity and physical characteristics.
The structural features can be concisely represented by its canonical SMILES notation: CCCCCCNCC1=CC=CC=C1.[1]
| Identifier | Value |
| IUPAC Name | N-benzylhexan-1-amine[2][3] |
| CAS Number | 25468-44-4[1][2] |
| Molecular Formula | C₁₃H₂₁N[1][2] |
| Molecular Weight | 191.31 g/mol [1][2] |
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// Edges for bonds edge [color="#4285F4"]; N -- C1; N -- C7; N -- H_N; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
// Positioning N [pos="0,0!"]; H_N [pos="0,0.5!"]; C1 [pos="-1,0.5!"]; C2 [pos="-2,0!"]; C3 [pos="-3,0.5!"]; C4 [pos="-4,0!"]; C5 [pos="-5,0.5!"]; C6 [pos="-6,0!"]; C7 [pos="1,-0.5!"]; C8 [pos="2,0!"]; C9 [pos="2.5,0.87!"]; C10 [pos="3.5,0.87!"]; C11 [pos="4,-0!"]; C12 [pos="3.5,-0.87!"]; C13 [pos="2.5,-0.87!"]; }
Caption: 2D Chemical Structure of N-benzyl-N-hexylamine.
Physicochemical Properties
N-benzyl-N-hexylamine is a liquid at ambient temperature. Its relatively high boiling point is a consequence of its molecular weight and the capacity for intermolecular hydrogen bonding via the secondary amine group.[1] The combination of a nonpolar hexyl chain and a benzyl group results in significant lipophilicity, as indicated by its LogP value.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Density | 0.895 g/cm³ | [1] |
| Boiling Point | 269.9°C at 760 mmHg | [1] |
| Flash Point | 108.6°C | [1] |
| Vapor Pressure | 0.00707 mmHg at 25°C | [1] |
| LogP | 3.7474 | [1] |
| Refractive Index | 1.497 | [1] |
Spectroscopic Profile
The structural features of N-benzyl-N-hexylamine give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a notable N-H stretching absorption band in the region of 3300-3400 cm⁻¹.[1][4] Other significant peaks include aromatic C-H stretching from the benzyl group (approx. 3000-3100 cm⁻¹), aliphatic C-H stretching from the hexyl chain (2850-2950 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), and aromatic ring vibrations (1450-1600 cm⁻¹).[1]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In the proton NMR spectrum, the aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) adjacent to the nitrogen are expected around δ 3.7-3.8 ppm as a singlet. The N-H proton signal is often a broad singlet between δ 1.0-1.2 ppm. The protons of the hexyl chain resonate upfield, with the N-CH₂ protons appearing as a triplet around δ 2.5-2.6 ppm, other methylene protons as a multiplet between δ 1.2-1.6 ppm, and the terminal methyl protons as a triplet near δ 0.8-0.9 ppm.[1]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum will show distinct signals for the aromatic carbons (δ 126-140 ppm), the benzylic carbon (δ 53-54 ppm), the N-CH₂ carbon of the hexyl group (δ 49-50 ppm), the remaining hexyl chain carbons (δ 22-32 ppm), and the terminal methyl carbon (δ 14-15 ppm).[1]
-
Mass Spectrometry (MS) : Mass spectrometric analysis will typically show the molecular ion peak at an m/z of 191.[1] A prominent fragment ion is observed at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺).[1] Fragmentation also occurs through the loss of the hexyl group.[1]
Synthesis Methodologies
N-benzyl-N-hexylamine can be synthesized through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two primary methods are N-alkylation and reductive amination.[3]
Reductive Amination (Preferred Method)
Reductive amination is a highly efficient and common method for preparing secondary amines.[3] This process involves the reaction of a primary amine (hexylamine) with an aldehyde (benzaldehyde) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3] This method is often preferred due to its high atom economy and the mild conditions typically employed for the reduction step.
Caption: Workflow for the synthesis of N-benzyl-N-hexylamine via reductive amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add hexylamine (1.0-1.1 eq.) to the solution dropwise at room temperature. The reaction is typically stirred for 1-2 hours to allow for the formation of the N-benzylidene-hexylamine intermediate. The formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to control the exothermic reaction.
-
Work-up: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Final Purification: The crude N-benzyl-N-hexylamine can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.
N-Alkylation
An alternative route involves the direct N-alkylation of a primary amine with an alkyl halide.[3] For instance, benzylamine can be reacted with a hexyl halide (e.g., 1-bromohexane) in the presence of a base to neutralize the hydrogen halide byproduct.[3] While straightforward, this method can sometimes suffer from over-alkylation, leading to the formation of tertiary amines as a significant byproduct.[5]
Applications and Chemical Reactivity
The utility of N-benzyl-N-hexylamine stems from its identity as a secondary amine, making it a versatile building block in organic synthesis.
-
Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of more complex molecules with potential biological activities.[1] The secondary amine functionality is a key reactive site for building larger molecular scaffolds. The lipophilic hexyl group and the aromatic benzyl moiety can be strategically used to modulate the pharmacokinetic properties of drug candidates.[1] For example, the N-benzyl amine structural motif is a core component in a wide range of compounds investigated for various therapeutic applications, including as potential anticancer agents.[3]
-
Research and Development: In a laboratory setting, it is used as a model compound for studying the reactions of secondary amines and as a starting material for synthesizing novel nitrogen-containing compounds.[1]
-
Protecting Group Chemistry: The benzyl group attached to a nitrogen atom is a common protecting group in multi-step organic synthesis due to its stability under various reaction conditions and its relatively straightforward removal via catalytic hydrogenolysis.[3][5]
Safety and Handling
-
Hazards: Amines of this class are often corrosive and can cause severe skin burns and eye damage.[6][8] Inhalation of vapors may cause respiratory irritation.[6] The compound is also likely to be a combustible liquid.[6]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, open flames, and strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6] If on skin, wash off immediately with plenty of water.[6] If inhaled, move the person to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical attention.[6]
Conclusion
N-benzyl-N-hexylamine is a structurally important secondary amine with well-defined chemical and physical properties. Its synthesis is readily achieved through standard organic chemistry methodologies, particularly reductive amination. The compound's primary value lies in its role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Proper handling and storage are essential due to its potential corrosive and combustible nature. This guide provides a foundational understanding for researchers and scientists working with or considering the use of N-benzyl-N-hexylamine in their synthetic endeavors.
References
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Benzenemethanamine, N-hexyl- | C13H21N | CID 485395. PubChem, National Institutes of Health. [Link]
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Hexylamine, N-benzylidene- | C13H19N | CID 525556. PubChem, National Institutes of Health. [Link]
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N-Benzyl-6-(4-Phenbutoxyl) Hexylamine. Methylamine Supplier. [Link]
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Hexylamine. Wikipedia. [Link]
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N‐Alkylation of hexylamine with different benzyl alcohols. Reaction... ResearchGate. [Link]
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24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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